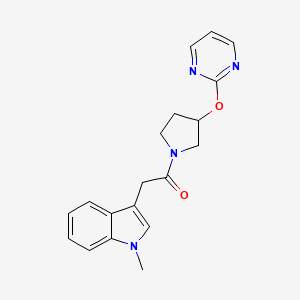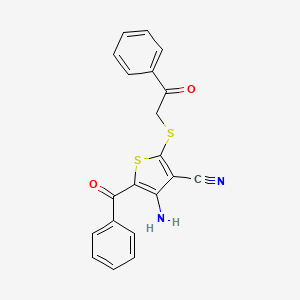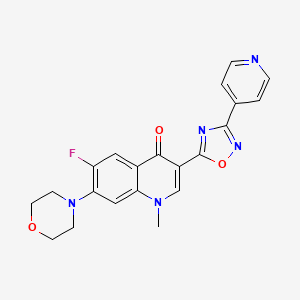
N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2-(Dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide: is a synthetic compound designed for specific interactions in biological systems and chemical applications. This unique molecular structure offers distinct properties that lend it significant utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide typically involves a multi-step process:
Formation of the Pyrimidine Ring: : Starting with a precursor such as 2-amino-6-methylpyrimidine, introducing the dimethylamino group through nucleophilic substitution.
Attachment of the Isoxazole Ring: : Using a suitable aldehyde or ketone, the isoxazole ring is constructed via a cyclization reaction.
Sulfonamide Formation: : Sulfonation of the isoxazole ring followed by amidation to introduce the sulfonamide functionality.
Industrial Production Methods
On an industrial scale, the production focuses on optimizing yields and purity. Automated processes with rigorous control of reaction conditions (temperature, pH, solvents) ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Primarily to modify or activate certain functional groups within the molecule.
Reduction: : Often employed to revert oxidized functional groups back to their original state.
Substitution Reactions: : Common in functionalizing the compound for specific applications or derivative synthesis.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate or hydrogen peroxide.
Reducing Agents: : Sodium borohydride or lithium aluminum hydride.
Catalysts: : Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products Formed
Depending on the reaction, derivatives with altered functional groups that enhance or modify biological activity or chemical reactivity.
Scientific Research Applications
In Chemistry
Used as a building block for synthesizing complex organic compounds and studying reaction mechanisms.
In Biology and Medicine
Enzyme Inhibition Studies: : Serves as a ligand for exploring enzyme-substrate interactions.
Drug Development: : Investigated for its potential therapeutic properties, especially as an antimicrobial agent.
In Industry
Materials Science: : Incorporated into polymers or materials requiring specific reactive functionalities.
Agriculture: : Potentially explored for use in developing new agrochemicals.
Mechanism of Action
This compound exerts its effects primarily through interaction with specific molecular targets:
Molecular Targets: : Enzymes or receptors that recognize the sulfonamide and pyrimidine moieties.
Pathways Involved: : Inhibition or activation of enzymatic pathways, modulation of receptor activity, or altering cellular signaling cascades.
Comparison with Similar Compounds
N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide: stands out due to its unique combination of functional groups. Similar compounds might include:
Sulfonamides: : General class with broad applications but varied in their specific activity.
Pyrimidine Derivatives: : Common in pharmaceuticals, each offering distinct biological activities depending on substitutions.
Feel free to ask for a deep dive into any specific sections or for more detail on any part!
Properties
IUPAC Name |
N-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O3S/c1-8-6-11(16-13(15-8)18(4)5)7-14-22(19,20)12-9(2)17-21-10(12)3/h6,14H,7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUQPDUPBMZJIMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N(C)C)CNS(=O)(=O)C2=C(ON=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{1-[(2-chloro-6-fluorophenyl)methyl]azetidin-3-yl}-2H-1,2,3-triazole](/img/structure/B2606201.png)
![2-(2H-1,3-benzodioxol-5-yl)-N-{5-[(4-methylphenyl)methyl]-1,3,4-oxadiazol-2-yl}acetamide](/img/structure/B2606202.png)
![2-chloro-N-[4-(cyanosulfanyl)-2-methylphenyl]acetamide](/img/structure/B2606204.png)


![[2-[Ethyl(naphthalen-1-yl)amino]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2606208.png)
![4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}-N-(2-phenylethyl)benzamide](/img/structure/B2606210.png)


![N-[3-(4-phenylpiperazin-1-yl)propyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2606217.png)
![6-(2-(cyclohex-1-en-1-yl)ethyl)-4-(3,4-dimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2606218.png)

